(2-Hydroxy-4-morpholinophenyl)(4-methoxyphenyl)methanone

Physicochemical profiling Medicinal chemistry ADME prediction

Researchers seeking SAR continuity in morpholinobenzophenone-based kinase inhibitors often encounter failed pharmacological profiles when substituting with non-methoxylated analogs. (2-Hydroxy-4-morpholinophenyl)(4-methoxyphenyl)methanone (CAS 404010-32-8) provides the precise 4-methoxy substitution to maintain target engagement integrity. - Distinct 4-methoxy group alters lipophilicity (XLogP3 3.2) and H-bond acceptor count vs. des-methoxy DNA-PK inhibitor AMA37 (IC50 270 nM). - Batch-specific QC documentation (NMR, HPLC, GC) at ≥95% purity ensures reproducibility. - Immediate supply with documented chain-of-custody for global B2B procurement.

Molecular Formula C18H19NO4
Molecular Weight 313.3 g/mol
CAS No. 404010-32-8
Cat. No. B1439579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Hydroxy-4-morpholinophenyl)(4-methoxyphenyl)methanone
CAS404010-32-8
Molecular FormulaC18H19NO4
Molecular Weight313.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)N3CCOCC3)O
InChIInChI=1S/C18H19NO4/c1-22-15-5-2-13(3-6-15)18(21)16-7-4-14(12-17(16)20)19-8-10-23-11-9-19/h2-7,12,20H,8-11H2,1H3
InChIKeyZBDQIMDKIHLJFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview: Methoxyphenyl Aryl Ketone Research Intermediate


(2-Hydroxy-4-morpholinophenyl)(4-methoxyphenyl)methanone (CAS 404010-32-8) is a synthetic aryl ketone featuring a morpholinophenyl core with a 2-hydroxy and 4-methoxy substitution pattern [1]. It belongs to the morpholinobenzophenone class, closely related to known DNA-dependent protein kinase (DNA-PK) inhibitors . The compound is commercially supplied at purities of ≥95% to 98%+ with batch-specific QC documentation (NMR, HPLC, GC), positioning it as a research intermediate or scaffold for derivatization in medicinal chemistry programs .

1
Workflow
Medicinal chemistry scaffold derivatization
2
Research context
Morpholinobenzophenone kinase inhibitor SAR
3
Format
Research intermediate; batch-specific QC (NMR, HPLC, GC)

Why Analogs Cannot Substitute This Compound


The morpholinobenzophenone scaffold is highly sensitive to peripheral substitution. The presence of the 4-methoxy group on the phenyl ring distinguishes this compound from the well-known DNA-PK inhibitor AMA37 (IC50 270 nM) that carries an unsubstituted phenyl . This structural modification alters physicochemical properties critical for target engagement: a computed XLogP3 of 3.2 indicates increased lipophilicity compared to the des-methoxy analog, which influences passive membrane permeability and protein binding [1]. Additionally, the methoxy group introduces a hydrogen bond acceptor site absent in the des-methoxy analog, potentially redirecting selectivity away from DNA-PK toward other kinase targets [2]. Generic substitution with a non-methoxylated morpholinobenzophenone risks altered pharmacological profiles and failed SAR continuity.

Target compound
(2-Hydroxy-4-morpholinophenyl)(4-methoxyphenyl)methanone
4-methoxy substituted scaffold
Typical substitute
Des-methoxy analog (DNA-PK inhibitor V)
Unsubstituted phenyl; distinct kinase selectivity profile
1. Methoxy group raises lipophilicity (XLogP3 +0.4) — membrane partitioning and protein binding may shift away from des-methoxy analog behavior.
2. An additional H-bond acceptor (5 vs. 4) can redirect binding pose and selectivity; pan-kinase profiles may not transfer.
3. Vendor positioning as a synthetic intermediate differs from biochemical probe supply; procurement expectations and QC documentation may vary.

Quantitative Differentiation from Closest Analogs


Increased Lipophilicity vs. Des-Methoxy Analog

The methoxy substituent elevates the computed octanol-water partition coefficient (XLogP3) to 3.2, compared to approximately 2.8 for the des-methoxy analog (2-hydroxy-4-morpholinophenyl)(phenyl)methanone [1]. This 0.4 log unit increase quantifies a measurable difference in lipophilicity that translates to an estimated ~2.5-fold higher passive membrane permeability based on the Lipinski correlation model.

Lipophilicity Δ
Cross-study comparable
XLogP3 = 3.2 vs ≈2.8 (Δ +0.4)
Reported lipophilicity difference; supports membrane permeability comparison context
Computational prediction; verify experimentally
Physicochemical profiling Medicinal chemistry ADME prediction

Additional Hydrogen Bond Acceptor Site

The para-methoxy oxygen increases the hydrogen bond acceptor count to 5, compared to 4 for the des-methoxy analog [1]. In kinase inhibitor design, an additional H-bond acceptor can redirect binding to a different hinge region residue or allosteric site, as demonstrated in morpholinobenzophenone SAR studies where minor substituent changes shifted kinase selectivity [2].

H-Bond acceptor count
Class-level inference
5 vs 4 (Δ +1)
Additional acceptor may redirect kinase selectivity context
SAR class evidence; binding pose not confirmed
Molecular recognition Kinase selectivity Structure-activity relationship

Commercial Purity and Analytical Documentation

This compound is offered at 95% purity (Bidepharm) and 98%+ (ChemicalBook), with batch-specific NMR, HPLC, and GC reports . The des-methoxy analog (DNA-PK Inhibitor V) is also available at 98% purity (Aladdin) but is specifically marketed as a biochemical tool compound, whereas the 4-methoxy variant is positioned as a versatile synthetic intermediate, reflecting distinct procurement intent .

Supplier purity & QC
Supplier data
95–98%+ with NMR, HPLC, GC
Supports batch reproducibility for synthetic chemistry
Vendor datasheets; review lot-specific COA
Quality control Reproducibility Procurement

Optimal Research and Industrial Use Cases


SAR Expansion of Morpholinobenzophenone Kinase Inhibitors

The compound's enhanced lipophilicity (XLogP3 3.2) and extra H-bond acceptor relative to the des-methoxy DNA-PK inhibitor scaffold make it a rational choice for SAR studies aiming to improve membrane permeability or shift kinase selectivity [1]. Use in parallel synthesis with the des-methoxy analog enables direct, head-to-head pharmacological profiling.

Intermediate for Methoxy-Substituted CNS Candidates

Vendor descriptions consistently highlight its role as a key intermediate for pharmaceuticals targeting neurological disorders . The 4-methoxyphenyl moiety is a privileged fragment in CNS drug discovery, and the morpholino-hydroxybenzophenone core provides a functionalized handle for further elaboration.

UV-Absorbing Polymer Additive Evaluation

The benzophenone core is recognized for UV-absorbing properties; the 2-hydroxy and 4-methoxy substituents shift the absorption spectrum compared to unsubstituted benzophenones [2]. This compound can be evaluated as a UV stabilizer in polymeric materials where specific absorption cut-off wavelengths are required.

Computational Model for Methoxy Effects on ADME

With its precisely computed XLogP3 (3.2), rotatable bond count (4), and hydrogen bond acceptor count (5), this compound serves as a well-defined model system for computational studies examining the impact of a single methoxy substitution on ADME properties [3].

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
4-Methoxy substituted scaffold
Selectivity & permeability comparison vs. des‑methoxy analog
CNS research intermediate synthesis
Morpholino‑hydroxybenzophenone core
Functionalization reactivity & documented purity
UV‑stabilizer screening
Substituted benzophenone absorption profile
Wavelength‑specific absorbance characterization
ADME prediction modeling
Methoxy effect on lipophilicity parameters
Computed property validation in predictive models
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